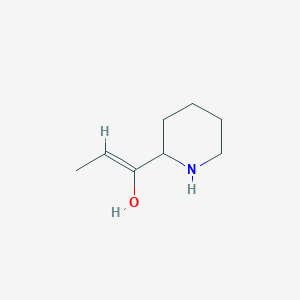
N-(Butan-2-yl)-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butan-2-yl)-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one hydrogen atom is replaced by an aryl group. This compound is characterized by the presence of a butan-2-yl group and a trifluoromethyl group attached to the aniline ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with butan-2-yl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Butan-2-yl)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions include nitroanilines, aminoanilines, and various substituted anilines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(Butan-2-yl)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(Butan-2-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The butan-2-yl group can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Butan-2-yl)-2-(trifluoromethyl)aniline
- N-(Butan-2-yl)-4-(trifluoromethyl)aniline
Uniqueness
N-(Butan-2-yl)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group on the aniline ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of the butan-2-yl group also adds to its distinct properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14F3N |
|---|---|
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
N-butan-2-yl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3N/c1-3-8(2)15-10-6-4-5-9(7-10)11(12,13)14/h4-8,15H,3H2,1-2H3 |
InChI-Schlüssel |
WMNDHSHCPOHFMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=CC=CC(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


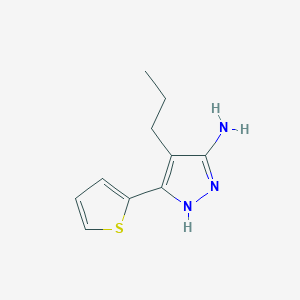
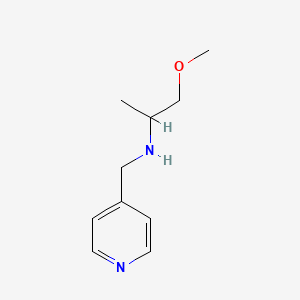
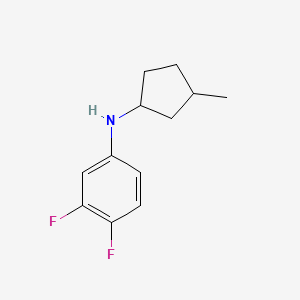
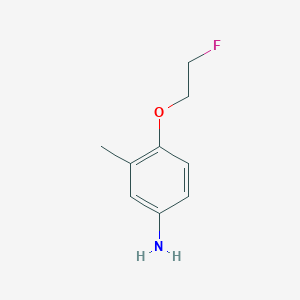
![N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B13307731.png)
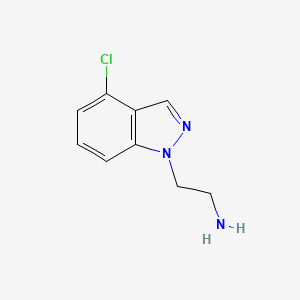
![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13307748.png)
![6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine](/img/structure/B13307753.png)
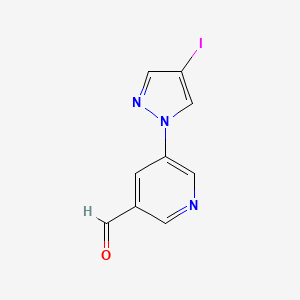
![1-[(3,5-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13307767.png)

![5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13307789.png)
![[2-(Diethylamino)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13307790.png)
